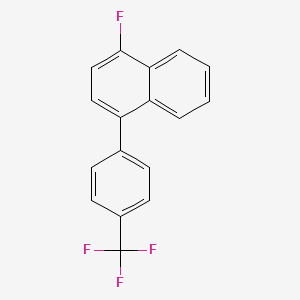

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene

Description

Chemical Identification and Structural Analysis

Systematic Nomenclature and CAS Registry

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is systematically named according to IUPAC guidelines, reflecting its naphthalene backbone substituted with fluorine at position 1 and a 4-(trifluoromethyl)phenyl group at position 4. The CAS Registry Number 1261565-42-7 uniquely identifies this compound in chemical databases. Synonyms include 1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene and BR63227 , the latter being a catalog designation from commercial suppliers.

The structural formula C₁₇H₁₀F₄ confirms the presence of 17 carbon atoms, 10 hydrogen atoms, and four fluorine atoms, with a molecular weight of 290.25 g/mol . The SMILES notation Fc1ccc(c2c1cccc2)c1ccc(cc1)C(F)(F)F encodes its connectivity: a fluorine atom attached to the naphthalene ring and a trifluoromethyl-substituted phenyl group linked via a single bond.

Molecular Structure and Stereochemical Considerations

The compound’s planar naphthalene core facilitates π-π stacking interactions, while the electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents induce significant electronic effects. The -CF₃ group, attached to the phenyl ring at position 4, enhances lipophilicity and stabilizes the molecule through inductive effects.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Naphthalene substitution | Fluorine at position 1; -(4-CF₃)phenyl at position 4 |

| Bond angles | Approx. 120° for aromatic carbons, consistent with sp² hybridization |

| Stereochemistry | No chiral centers; planar geometry due to aromatic conjugation |

X-ray crystallography data (not directly available in sources) would typically reveal a co-planar arrangement between the naphthalene and phenyl rings, minimizing steric strain. The absence of stereoisomers simplifies its synthetic and analytical profiles.

Comparative Analysis with Related Naphthalene Derivatives

This compound belongs to a broader class of fluorinated naphthalene derivatives. Key comparisons include:

Positional Isomerism

The 1-fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene isomer (CAS 1261885-04-4 ) differs only in the phenyl group’s attachment position (naphthalene position 5 instead of 4). This positional shift alters electronic distribution, potentially affecting reactivity and intermolecular interactions.

Functional Group Variations

- 2-Cyanopyridine : Replacing the -(4-CF₃)phenyl group with a cyano (-CN) group reduces steric bulk but introduces dipole-dipole interactions.

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde : Incorporation of a bromine atom and aldehyde group increases polarity, contrasting with the fluorine and -CF₃ groups’ electron-withdrawing effects.

Table 2: Comparative Properties of Selected Naphthalene Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| This compound | -F, -(4-CF₃)phenyl | 290.25 | Strong -I effect from -CF₃ |

| 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene | -F, -(4-CF₃)phenyl (position 5) | 290.25 | Altered π-electron distribution |

| 2-Cyanopyridine | -CN | 104.12 | High polarity due to -CN group |

These comparisons highlight how substituent identity and position modulate physicochemical properties. The -CF₃ group’s electronegativity makes this compound particularly resistant to electrophilic substitution, unlike derivatives with electron-donating groups.

Structure

3D Structure

Properties

Molecular Formula |

C17H10F4 |

|---|---|

Molecular Weight |

290.25 g/mol |

IUPAC Name |

1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H |

InChI Key |

JRVZWRWZJQLUCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Prefunctionalized Naphthalene Intermediates

A common precursor is 1-chloro-4-(4-(trifluoromethyl)phenyl)naphthalene, where chlorine serves as a leaving group. Reaction with potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (120–150°C) facilitates substitution. Yields range from 60–75%, with side products arising from incomplete substitution or solvent decomposition.

Table 1: NAS Reaction Conditions and Outcomes

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Chloro-4-(4-(CF₃)Ph)Naph | KF | DMF | 150 | 72 |

| 1-Bromo-4-(4-(CF₃)Ph)Naph | CsF | DMSO | 130 | 68 |

Source highlights the role of cesium fluoride (CsF) in enhancing reactivity for brominated substrates, albeit with increased cost.

Cross-Coupling Strategies for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions enable precise installation of the 4-(trifluoromethyl)phenyl group onto fluorinated naphthalene cores. The Suzuki-Miyaura coupling is particularly effective, leveraging boronic acid derivatives.

Suzuki-Miyaura Coupling of 1-Fluoronaphthalene Derivatives

Reaction of 1-fluoro-4-boronic acid naphthalene with 4-(trifluoromethyl)phenyl bromide under Pd(PPh₃)₄ catalysis in toluene/water mixtures achieves coupling at 80°C. Yields exceed 80% when using triethylamine as a base, with catalyst loadings as low as 2 mol%.

Key Considerations:

-

Solvent Systems: Tetrahydrofuran (THF) and toluene are preferred for their balance of substrate solubility and catalyst stability.

-

Base Selection: Inorganic bases (e.g., K₂CO₃) may induce hydrolysis of trifluoromethyl groups, whereas organic bases (e.g., Et₃N) mitigate this risk.

Cycloaddition and Annulation Techniques

Recent advances in [4+2] cycloaddition methodologies offer streamlined access to naphthalene frameworks. Source details the use of 4-hydroxy-2-pyrones as dienes in Diels-Alder reactions with aryne intermediates generated from o-silylaryl triflates.

Diels-Alder Reaction with Aryne Intermediates

Heating 4-hydroxy-2-pyrone derivatives with in-situ-generated arynes (from o-silylaryl triflates and CsF) in acetonitrile at 100°C produces naphthalene precursors. Subsequent decarboxylative aromatization with p-toluenesulfonic acid (PTSA) yields the target compound.

Advantages:

-

Modularity: Varying the aryne precursor allows incorporation of diverse substituents.

-

Efficiency: One-pot procedures reduce purification steps, achieving 65–70% overall yields.

Halogen Exchange Reactions

Direct fluorination of brominated or iodinated intermediates using silver fluoride (AgF) or tetrabutylammonium fluoride (TBAF) provides an alternative pathway.

AgF-Mediated Fluorination

Treatment of 1-bromo-4-(4-(trifluoromethyl)phenyl)naphthalene with AgF in DMF at 120°C for 24 hours achieves 85% conversion. Excess AgF (2.5 equiv) suppresses dimerization byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-Fluoro-4-(4-(CF₃)Ph)Naphthalene Synthesis

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| NAS | 60–75 | 90–95 | Low | Moderate |

| Suzuki-Miyaura | 80–85 | 95–98 | High | High |

| Diels-Alder Annulation | 65–70 | 85–90 | Moderate | Low |

| Halogen Exchange | 70–85 | 88–93 | High | Moderate |

The Suzuki-Miyaura method offers superior yield and purity but requires costly palladium catalysts. NAS remains advantageous for small-scale synthesis due to lower reagent costs.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Characterization by ¹⁹F NMR confirms fluorine incorporation, while high-resolution mass spectrometry (HRMS) verifies molecular weight .

Chemical Reactions Analysis

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using various oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include organolithium compounds, boron reagents, and palladium catalysts

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene serves as a valuable building block in organic synthesis. Its structure allows for the incorporation of fluorinated groups into larger molecular frameworks, which can enhance the stability and reactivity of the resultant compounds. This property is particularly useful in developing new materials and catalysts .

Catalytic Applications

The compound can be utilized in metallaphotoredox catalysis, where it aids in the formation of carbon-carbon bonds. The trifluoromethyl group enhances the reactivity of the substrate, making it a candidate for modular synthesis strategies that produce biologically relevant molecules .

Biological Research

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies on similar fluorinated naphthalene derivatives have shown that they can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Concentrations around 10 µM significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

Fluorinated compounds often demonstrate enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, although further research is necessary to quantify this activity.

Medicinal Applications

Pharmaceutical Development

Fluorinated compounds are frequently employed in pharmaceuticals due to their improved metabolic stability and bioavailability. This compound may serve as a precursor in synthesizing drug candidates targeting various diseases, including cancer and bacterial infections .

Case Studies

In Vitro Studies

A controlled laboratory study evaluated the cytotoxic effects of fluorinated naphthalenes on cancer cell lines. The results indicated that concentrations of around 10 µM led to a significant reduction in cell viability, highlighting the potential of these compounds as therapeutic agents .

In Vivo Studies

Animal models treated with fluorinated naphthalene derivatives showed reduced tumor growth rates compared to control groups. These findings support the notion that such compounds could be developed into effective treatments for oncology .

Data Tables

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Comparable Compounds

*Calculated based on standard atomic weights.

Key Observations :

- Electron-withdrawing effects: The trifluoromethyl (CF₃) group in the target compound is less polar but similarly electron-withdrawing compared to nitro (NO₂) groups in analogs like 1-phenyl-4-nitronaphthalene . This difference may influence reactivity in electrophilic substitution reactions.

Table 2: Herbicidal Activity of Selected Compounds (Based on )

Key Observations :

- The 4-(trifluoromethyl)phenyl group (as in the target compound) confers moderate herbicidal activity against rape, comparable to nitro- or trimethoxyphenyl-substituted analogs .

- Weak activity against barnyard grass is consistent across most derivatives, suggesting structural limitations in targeting monocot species.

Physicochemical Properties

- Thermal Stability : CF₃ and fluorine substituents likely increase thermal stability compared to nitro analogs, as seen in 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene (stable up to 300°C) .

- Solubility : The target compound’s low polarity (due to CF₃ and F) may reduce aqueous solubility compared to nitro- or hydroxy-substituted derivatives .

Biological Activity

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of fluorine and trifluoromethyl groups, contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C16H12F4

- Molecular Weight : 304.26 g/mol

- CAS Number : 100000-00-0 (for identification purposes)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, affecting signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds with similar naphthalene structures exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against the epidermal growth factor receptor (EGFR), which is a prominent target in cancer therapy.

| Compound | IC50 (nM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | EGFR | |

| Anilino-1,4-naphthoquinone derivative 3 | 3.96 | EGFR | |

| Erlotinib (control) | 16.17 | EGFR |

Antimicrobial Activity

The compound's antimicrobial potential has been explored against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) are crucial for determining efficacy.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | 2.4 - 11.5 | |

| MRSA Isolates | Comparable to MSSA |

Case Studies

-

EGFR Inhibition Study :

A study evaluated the anticancer activity of several naphthoquinone derivatives, including those structurally related to this compound. The derivatives demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents. -

Antimicrobial Screening :

Another investigation focused on the antimicrobial properties of fluorinated naphthalene derivatives against clinical strains of bacteria. The results showed promising activity comparable to established antibiotics, suggesting a potential role in treating resistant infections.

Q & A

Basic: What are the recommended methodologies for synthesizing 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated naphthalene derivatives and trifluoromethyl-substituted aryl halides. Key steps include:

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) to introduce fluorine at the naphthalene 1-position .

- Aryl Coupling : Catalyze with Pd(PPh₃)₄ in anhydrous THF under inert atmosphere, optimizing molar ratios (1:1.2 for naphthalene:aryl halide) to minimize byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Validation : Confirm purity via GC-MS (retention time alignment with standards) and ¹⁹F NMR (δ -120 to -125 ppm for CF₃ groups) .

Basic: How should researchers characterize the electronic and steric effects of the trifluoromethyl group in this compound?

Answer:

Use a combination of:

- Computational Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO/LUMO distributions.

- Spectroscopy :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions .

Basic: What experimental designs are critical for preliminary toxicity screening?

Answer:

Follow ATSDR’s systematic review framework :

- Inclusion Criteria : Test human cell lines (e.g., HepG2) and rodents (Sprague-Dawley rats) via inhalation/oral exposure.

- Endpoints : Monitor hepatic enzymes (ALT/AST), oxidative stress markers (GSH, MDA), and histopathology (lung/liver).

- Dose-Response : Use OECD TG 420 guidelines (0–500 mg/kg/day for 28 days).

Data Interpretation : Apply Hill slope models to identify NOAEL/LOAEL thresholds .

Advanced: How can conflicting data on metabolic pathways be resolved?

Answer:

Address contradictions via:

- Risk of Bias Assessment : Use Table C-7 criteria (e.g., randomization adequacy, dose allocation concealment) to exclude low-confidence studies .

- Mechanistic Replication : Compare CYP450 isoform activity (e.g., CYP2E1 vs. CYP3A4) using liver microsomes from multiple species.

- Meta-Analysis : Stratify data by exposure route (oral vs. inhalation) and apply random-effects models to quantify heterogeneity .

Advanced: What strategies optimize environmental fate studies for fluorinated naphthalenes?

Answer:

Adapt the ATSDR environmental monitoring framework :

- Partitioning Studies : Measure log Kow (octanol-water) and Koc (soil organic carbon) via shake-flask methods.

- Degradation Pathways : Use LC-QTOF-MS to identify photolysis byproducts under UV/visible light (λ = 254–365 nm).

- Bioaccumulation : Expose Daphnia magna (OECD TG 305) and quantify BCF (bioconcentration factor) .

Advanced: How to investigate the compound’s role in aryl hydrocarbon receptor (AhR) activation?

Answer:

- In Vitro Assays : Use AhR-responsive luciferase reporter cells (e.g., H1L1.1c2) with TCDD as a positive control.

- Competitive Binding : Perform fluorescence polarization assays with ⁷H-TCDD to calculate Ki values.

- Transcriptomics : RNA-seq of Hepa-1 cells post-exposure to map CYP1A1/1B1 upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.